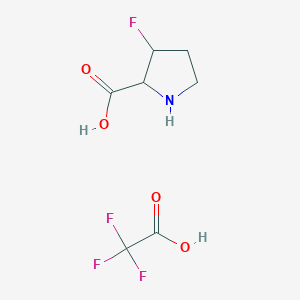
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is a chiral fluorinated amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and safety. The use of trifluoroacetic acid as a solvent and reagent helps in stabilizing the intermediate products and improving the overall yield.
化学反应分析
Types of Reactions
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different fluorinated amines.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in the synthesis of complex organic molecules.
科学研究应用
Chemistry
In chemistry, (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound is used to study enzyme interactions and protein folding due to its ability to mimic natural amino acids while introducing fluorine atoms, which can alter the biochemical properties of peptides and proteins.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
Industrially, this compound is used in the development of agrochemicals and materials science, where fluorinated compounds are valued for their stability and unique chemical properties.
作用机制
The mechanism by which (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid exerts its effects involves its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and reactivity. Molecular targets include enzymes and receptors where the compound can act as an inhibitor or modulator.
相似化合物的比较
Similar Compounds
- (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid
- (2S,3R)-3-alkylglutamates
Uniqueness
Compared to similar compounds, (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid is unique due to its specific fluorination pattern and stereochemistry. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry.
生物活性
(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid trifluoroacetic acid (CAS Number: 926910-60-3) is a chiral compound that features a pyrrolidine ring with a fluorine substituent at the 3-position and a carboxylic acid group at the 2-position. Its unique structural properties make it significant in medicinal chemistry, particularly in drug development. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications.
- Molecular Formula : C7H9F4NO4
- Molecular Weight : 247.1443 g/mol
- Structure : The trifluoroacetic acid component enhances the compound's stability and reactivity in synthetic applications.
Biological Activity
The biological activity of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid is primarily influenced by its structural features, which allow it to interact with various biological targets. Preliminary studies suggest potential pharmacological effects, including:
- Anticancer Activity : The compound may exhibit inhibitory effects on heat shock protein 90 (HSP90), which is implicated in cancer cell proliferation and survival .
- Neuroprotective Effects : Some studies indicate that compounds with similar structures have shown promise in treating neurodegenerative disorders .
While specific mechanisms for (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid are not fully elucidated, its action may involve:
- Inhibition of Molecular Chaperones : Similar compounds have been shown to inhibit HSP90 by binding to its ATP-binding site, leading to the degradation of client proteins involved in tumor growth .
- Reactivity with Biological Targets : The presence of the fluorine atom and carboxylic acid group may enhance the compound's ability to form hydrogen bonds or ionic interactions with target proteins.
Case Studies and Research Findings
- Study on HSP90 Inhibition :
-
Neurodegenerative Disorders :
- Research has indicated that certain fluorinated pyrrolidine derivatives possess neuroprotective properties by modulating neuroinflammation and apoptosis pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid, a comparison with structurally related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group instead of fluorine | Potentially different due to hydrogen bonding capabilities |
| (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid | Opposite stereochemistry | May exhibit different pharmacological properties |
| (2R,5S)-5-fluoropentanoic acid | Longer carbon chain with fluorine | Distinct metabolic pathways compared to pyrrolidine derivatives |
This table highlights how variations in stereochemistry and functional groups can lead to differing biological activities.
Applications
The potential applications of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid are diverse:
- Pharmaceutical Development : Its ability to interact with molecular chaperones makes it a candidate for developing anticancer therapies.
- Agricultural Chemistry : The compound's structural features may also offer utility in designing agrochemicals with enhanced efficacy.
属性
分子式 |
C7H9F4NO4 |
|---|---|
分子量 |
247.14 g/mol |
IUPAC 名称 |
3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7) |
InChI 键 |
ZZPHIHKPQOQEKO-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















